molecular formula C8H8BrN B8787338 2-Bromo-6-isopropenylpyridine

2-Bromo-6-isopropenylpyridine

Cat. No. B8787338
M. Wt: 198.06 g/mol
InChI Key: JZLFPJRTKYPEMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-6-isopropenylpyridine is a useful research compound. Its molecular formula is C8H8BrN and its molecular weight is 198.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-6-isopropenylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-isopropenylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Bromo-6-isopropenylpyridine

Molecular Formula

C8H8BrN

Molecular Weight

198.06 g/mol

IUPAC Name

2-bromo-6-prop-1-en-2-ylpyridine

InChI

InChI=1S/C8H8BrN/c1-6(2)7-4-3-5-8(9)10-7/h3-5H,1H2,2H3

InChI Key

JZLFPJRTKYPEMP-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=NC(=CC=C1)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-(6-bromopyridin-2-yl)propan-2-ol (Example 2, Step 1) (2.44 g, 11.29 mmol) and methansulfonic anhydride (5.90 g, 33.9 mmol) in dichloromethane (35 mL) was added triethylamine (6.26 mL, 45.2 mmol). After three hours, the reaction mixture was partitioned between ethyl acetate (50 mL) and saturated aqueous sodium bicarbonate (25 mL). The layers were separated and the organic layer was washed with saturated aqueous sodium bicarbonate (25 mL) and brine (2×25 mL), dried over sodium sulfate, filtered, and concentrated. The resulting yellow liquid was purified by silica gel chromatography (2-20% ethyl acetate/hexanes) to afford the title compound.
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2.44 g
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5.9 g
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6.26 mL
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reactant
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35 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

In a tube were placed 2,6-dibromopyridine (100 mg, 0.422 mmol), isopropenylboronic acid (40 mg, 0.464 mmol), DME (1.5 mL), EtOH (500 μL), and 1M aqueous Na2CO3 (1 mL, 1.0 mmol). The mixture was degassed with N2. Next, Pd(PPh3)4 (37 mg, 0.032 mmol) was added and the mixture was degassed again with N2. The tube was sealed and heated at 100° C. for 1 hour. The reaction was then cooled to room temperature, diluted with EtOAc (50 mL), and washed with water and brine (15 mL each). The organic layer was dried over Na2SO4, filtered, and concentrated. Purification of the residue by flash chromatography on silica gel (5% EtOAc/hexanes) afforded 2-bromo-6-isopropenylpyridine. Rf=0.45 (15% EtOAc/hexanes). LCMS=200.0 (M+1)+. 1H NMR (CDCl3, 500 MHz) δ 7.49 (t, J=7.8 Hz, 1H), 7.39 (d, J=7.8 Hz, 1H), 7.34 (d, J=8.0 Hz, 1H), 5.93 (s, 1H), 5.32 (m, 1H), 2.17 (s, 3H).
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100 mg
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reactant
Reaction Step One
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40 mg
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Reaction Step Two
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1.5 mL
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reactant
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1 mL
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reactant
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37 mg
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catalyst
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500 μL
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